A Technical Guide to 1-(4-Chloropyrimidin-2-yl)-4-piperidinol: Synthesis, Properties, and Applications in Medicinal Chemistry
A Technical Guide to 1-(4-Chloropyrimidin-2-yl)-4-piperidinol: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide: 1-(4-Chloropyrimidin-2-yl)-4-piperidinol
Introduction
1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. This molecule serves as a highly versatile synthetic intermediate, or building block, combining two key pharmacophores: a reactive chloropyrimidine ring and a functionalized piperidinol core. The strategic placement of a chlorine atom on the pyrimidine ring provides a convenient chemical handle for subsequent elaboration, while the piperidinol moiety offers a three-dimensional scaffold and a hydroxyl group for further modification. This guide provides a comprehensive overview of its chemical identity, a robust synthetic protocol grounded in mechanistic principles, its applications as a scaffold in modern drug discovery, and essential safety protocols.
Chemical Identity and Structure
IUPAC Name and Key Identifiers
A precise understanding of the molecule's identity is fundamental for any research application.
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IUPAC Name: 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol
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Molecular Formula: C₉H₁₂ClN₃O
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Molecular Weight: 213.66 g/mol
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InChI Key: InChI=1S/C9H12ClN3O/c10-8-1-4-11-9(12-8)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2[1]
Structural Elucidation
The structure consists of a piperidin-4-ol ring system where the nitrogen atom is attached to the C2 position of a 4-chloropyrimidine ring.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.
Mechanistic Rationale
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. The chlorine atoms further activate the ring for SₙAr.
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Nucleophilic Attack: The secondary amine of 4-hydroxypiperidine acts as the nucleophile, attacking the electron-deficient C2 position of the 2,4-dichloropyrimidine ring. The C2 position is generally more electrophilic than the C4 position in pyrimidines, leading to regioselectivity.
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Meisenheimer Complex Formation: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken.
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Rearomatization and Leaving Group Departure: The complex rapidly collapses, restoring aromaticity by expelling a chloride ion.
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Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize this acid and allow the reaction to proceed to completion.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.), 4-hydroxypiperidine (1.05 eq.), and anhydrous acetonitrile (10 volumes, e.g., 100 mL for 10 g of starting material).
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Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) to the suspension. The use of a slight excess of base ensures complete neutralization of the generated HCl.
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Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2,4-dichloropyrimidine spot indicates reaction completion.
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Work-up: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
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Extraction: Redissolve the resulting crude oil in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the DIPEA-hydrochloride salt and any unreacted 4-hydroxypiperidine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. This step is critical to remove any regioisomers or unreacted starting materials.
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Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to afford 1-(4-Chloropyrimidin-2-yl)-4-piperidinol as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Applications in Drug Development
The true value of this compound lies in its utility as a versatile scaffold for constructing more complex and biologically active molecules.
Role as a Versatile Scaffold
The molecule offers two distinct points for diversification, making it a powerful tool for building Structure-Activity Relationship (SAR) libraries.
Caption: Diversification pathways for drug discovery applications.
Case Studies in Medicinal Chemistry
The structural motifs present in 1-(4-chloropyrimidin-2-yl)-4-piperidinol are prevalent in numerous clinical and preclinical drug candidates.
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G-protein-coupled receptor 119 (GPR119) Agonists: The discovery of BMS-903452, a clinical candidate for type 2 diabetes, highlights the importance of the substituted piperidinyl-pyrimidine core. [2]GPR119 agonists stimulate glucose-dependent insulin release, and this scaffold proved crucial for achieving the desired potency and pharmacokinetic profile. [2]* Anti-tuberculosis Agents: The piperidinol core itself is recognized as a "biologically useful scaffold." [3]It is found in various compounds screened for activity against Mycobacterium tuberculosis, demonstrating its value in infectious disease research. [3]* FXR Partial Agonists: Recent research into treatments for metabolic dysfunction-associated steatohepatitis (MASH) has identified piperidine derivatives as promising farnesoid X receptor (FXR) partial agonists, which can mitigate liver steatosis, inflammation, and fibrosis. [4]
Safety and Handling
As a novel chemical intermediate, specific toxicological data for 1-(4-chloropyrimidin-2-yl)-4-piperidinol is not available. Therefore, a cautious approach based on the constituent parts is mandatory.
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General Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [5]* Contact Avoidance: Avoid contact with skin, eyes, and clothing. [6][7]Do not breathe dust or vapors. [6][7]* In Case of Exposure:
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Skin: Wash thoroughly with soap and water.
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Ingestion: Rinse mouth. Call a poison control center or physician if you feel unwell. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-(4-Chloropyrimidin-2-yl)-4-piperidinol stands out as a high-value intermediate for drug discovery and development. Its straightforward and robust synthesis, combined with two orthogonal points for chemical modification, allows for the rapid generation of diverse chemical libraries. The demonstrated success of its core scaffolds in clinical candidates for metabolic, infectious, and inflammatory diseases underscores its potential and solidifies its role as a critical tool for researchers and scientists aiming to develop the next generation of therapeutics.
References
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Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
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CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
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DTIC. Piperidine Synthesis. Available at: [Link]
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PubMed Central (PMC). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available at: [Link]
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PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]
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Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Available at: [Link]
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PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available at: [Link]
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PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]
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PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]
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